REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7](=[O:9])[CH3:8].[BrH:11].Br.[NH+]1C=CC=CC=1.[Br-]>C(O)(=O)C>[Br:11][CH2:8][C:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:10])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)C(C)=O)C
|
Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
pyridinium hydro bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL RB flask fitted with magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
The RM was then quenched with 10% sodium bicarbonate solution in water (150 mL) at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (75 mL×2)
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude compound thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (100/200 mesh)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 52.5% | |
YIELD: CALCULATEDPERCENTYIELD | 52.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |